グリシン, N-(4-アミノ-2-ヒドロキシベンゾイル)-

説明

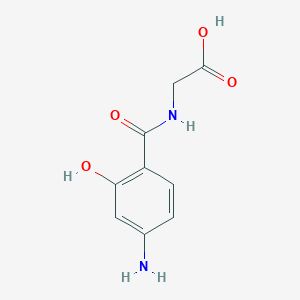

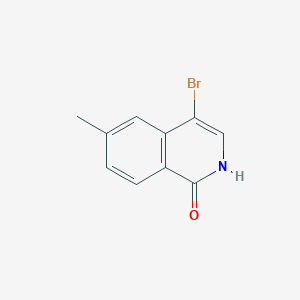

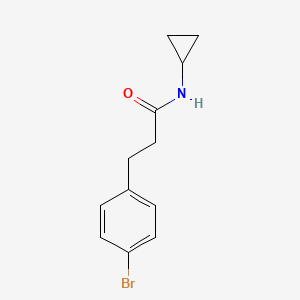

“Glycine, N-(4-amino-2-hydroxybenzoyl)-” is a compound with the molecular formula C9H10N2O4 . It is also known as “n-(2-Hydroxybenzyl)-glycine” and is a derivative of glycine, the simplest amino acid .

Synthesis Analysis

The synthesis of similar compounds has been reported in the literature. For instance, conjugates of hydroxy- and acetoxybenzoic acids with dipeptides based on 4-aminobutanoic acid and glycine were synthesized through hydroxy (acetoxy)benzoyl chlorides and 4-[hydroxy (acetoxy)benzoylamino]butanoyl chlorides as intermediate products .Molecular Structure Analysis

The molecular structure of “Glycine, N-(4-amino-2-hydroxybenzoyl)-” can be represented by the InChI string:InChI=1S/C9H9NO4/c11-7-4-2-1-3-6 (7)9 (14)10-5-8 (12)13/h1-4,11H,5H2, (H,10,14) (H,12,13) . Chemical Reactions Analysis

While specific chemical reactions involving “Glycine, N-(4-amino-2-hydroxybenzoyl)-” are not detailed in the search results, it’s worth noting that glycine, the parent compound, plays a significant role in various metabolic functions and neurological functions .Physical and Chemical Properties Analysis

“Glycine, N-(4-amino-2-hydroxybenzoyl)-” has a molecular weight of 195.1721 . Glycine, the parent compound, is highly soluble in water and is a polar molecule. It appears as a colourless crystalline solid having a sweet taste .科学的研究の応用

抗炎症効果

グリシンは抗炎症効果があることがわかっています。 グリシンは、生物内の多くの細胞タイプで発現する特定の受容体およびトランスポーターに結合してその効果を発揮します 。 グリシンは、炎症促進性サイトカインと遊離脂肪酸の濃度を低下させ、インスリン応答を改善し、その他の変化を仲介することが示されています .

核因子κB (NF-κB) の調節

グリシンは、多くの細胞における核因子κB (NF-κB) の発現の調節を通じて、その抗炎症効果を発揮します 。 この調節は、慢性炎症の発症を回避するために重要です .

吸収増強剤

N-(8-[2-ヒドロキシベンゾイル]アミノ)カプリル酸ナトリウム (SNAC) テクノロジーは、グルカゴン様ペプチド-1 受容体アゴニストであるセマグルチドの吸収を強化し、経口投与時の胃酵素による分解から保護するために使用されてきました 。 このテクノロジーにより、2 型糖尿病の治療のための最初の経口グルカゴン様ペプチド-1 受容体アゴニストが承認されました .

バイオアベイラビリティ促進剤

SNAC テクノロジーは、経口セマグルチドと共同製剤化されると、吸収とバイオアベイラビリティの向上を促進します 。 これは、セマグルチドの皮下製剤と比較して、半減期、有効性、または安全性に目立った影響を与えないことがわかっています .

UV フィルター

この化合物は、UV フィルターであるヘキシル 2-(4-ジエチルアミノ-2-ヒドロキシベンゾイル)ベンゾエート (DHHB) およびその塩素化副生成物の合成に使用されてきました 。 これらの化合物は、人間を太陽の有害な影響から保護するために使用されます .

生態毒性試験

この化合物とその塩素化副生成物は、塩素消毒処理中の変換挙動と毒性変化を調査する研究に使用されてきました 。 これらの研究は、日焼け止め成分とその変換生成物の使用中の安全性について理解するために重要です .

作用機序

Mode of Action

It is known that glycine, a component of this compound, is a major inhibitory neurotransmitter as well as a co-agonist of glutamate at excitatory nmda receptors .

Biochemical Pathways

It is known that glycine, a component of this compound, plays a pivotal role in the central nervous system (cns), and its interactions with other neurotransmitters have been the subject of various studies .

Result of Action

Early findings suggest it may also have antipsychotic activity as well as antioxidant and anti-inflammatory activities .

生化学分析

Biochemical Properties

Glycine, N-(4-amino-2-hydroxybenzoyl)- plays a significant role in biochemical reactions. It interacts with various enzymes, proteins, and other biomolecules. For instance, it is known to interact with enzymes involved in metabolic pathways, such as glycine cleavage system (GCS) and serine hydroxymethyltransferase . These interactions are crucial for the compound’s role in metabolic regulation and other biochemical processes.

Molecular Mechanism

The molecular mechanism of Glycine, N-(4-amino-2-hydroxybenzoyl)- involves its binding interactions with biomolecules, enzyme inhibition or activation, and changes in gene expression. It has been observed to bind to specific enzymes, thereby modulating their activity. This binding can lead to either inhibition or activation of the enzyme, depending on the context . Additionally, the compound can influence gene expression by interacting with transcription factors and other regulatory proteins.

Dosage Effects in Animal Models

The effects of Glycine, N-(4-amino-2-hydroxybenzoyl)- vary with different dosages in animal models. At lower doses, the compound has been observed to have beneficial effects on metabolic regulation and cellular function. At higher doses, it can exhibit toxic or adverse effects . These threshold effects are important for determining the appropriate dosage for research and therapeutic applications.

Metabolic Pathways

Glycine, N-(4-amino-2-hydroxybenzoyl)- is involved in several metabolic pathways. It interacts with enzymes such as glycine cleavage system (GCS) and serine hydroxymethyltransferase, which are crucial for its role in metabolic regulation . The compound’s involvement in these pathways can affect metabolic flux and metabolite levels, making it a key player in metabolic studies.

Transport and Distribution

The transport and distribution of Glycine, N-(4-amino-2-hydroxybenzoyl)- within cells and tissues are mediated by specific transporters and binding proteins. These interactions influence the compound’s localization and accumulation in different cellular compartments . Understanding these transport mechanisms is essential for studying the compound’s effects on cellular function and metabolism.

Subcellular Localization

Glycine, N-(4-amino-2-hydroxybenzoyl)- is localized in specific subcellular compartments, which can affect its activity and function. Targeting signals and post-translational modifications play a role in directing the compound to particular organelles . This subcellular localization is important for understanding the compound’s role in cellular processes and its potential therapeutic applications.

特性

IUPAC Name |

2-[(4-amino-2-hydroxybenzoyl)amino]acetic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H10N2O4/c10-5-1-2-6(7(12)3-5)9(15)11-4-8(13)14/h1-3,12H,4,10H2,(H,11,15)(H,13,14) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

NTFRJXJYBFHCHZ-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=C(C=C1N)O)C(=O)NCC(=O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H10N2O4 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

210.19 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![3-bromo-5,6,7,8-tetrahydro-4H-pyrazolo[1,5-a]azepine](/img/structure/B1380824.png)

![5-Bromoimidazo[2,1-b][1,3]thiazole-2-carboxylic acid](/img/structure/B1380827.png)

![8-Bromopyrido[2,3-b]pyrazine](/img/structure/B1380839.png)